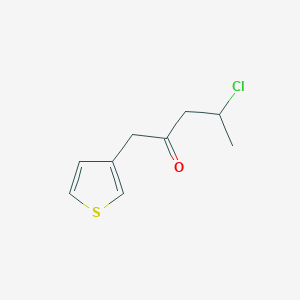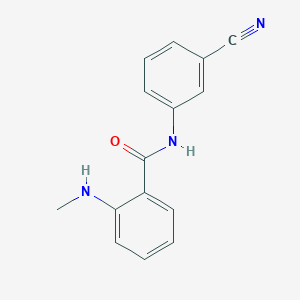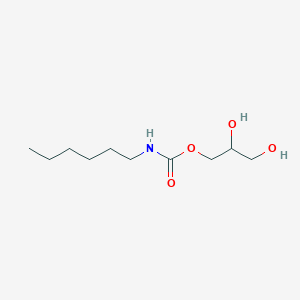
N-Heptyl-2-sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Heptyl-2-sulfanylacetamide is an organic compound characterized by the presence of a heptyl group attached to a 2-sulfanylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-2-sulfanylacetamide typically involves the reaction of heptylamine with 2-sulfanylacetic acid. The reaction is facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) and thioglycolic acid . The carboxylic group of thioglycolic acid reacts with EDC to form an activated ester, which is then displaced by the nucleophilic attack of heptylamine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pH, and reaction time is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-Heptyl-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Heptyl-2-sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an adsorbent for the removal of heavy metals from water.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Heptyl-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group has a high affinity for heavy metal ions, making it effective in adsorption processes. Additionally, the compound’s amide group can form hydrogen bonds with various biological molecules, contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Substituted 2-Sulfanylacetamides: These compounds share a similar core structure but differ in the substituent attached to the nitrogen atom.
Thioglycolic Acid Derivatives: Compounds derived from thioglycolic acid with various substituents.
Uniqueness
N-Heptyl-2-sulfanylacetamide is unique due to its specific heptyl group, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring interactions with hydrophobic surfaces or molecules.
Propiedades
Número CAS |
666724-29-4 |
|---|---|
Fórmula molecular |
C9H19NOS |
Peso molecular |
189.32 g/mol |
Nombre IUPAC |
N-heptyl-2-sulfanylacetamide |
InChI |
InChI=1S/C9H19NOS/c1-2-3-4-5-6-7-10-9(11)8-12/h12H,2-8H2,1H3,(H,10,11) |
Clave InChI |
CTLXBDLSZUCKGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12521731.png)
![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)



![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)


